![molecular formula C15H12ClN3O5 B12472560 N-[3-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B12472560.png)
N-[3-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide is a complex organic compound with a molecular formula of C15H12ClN3O4 This compound is characterized by the presence of a chloro group, an acetamido group, a hydroxy group, and a nitro group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Chlorination: The addition of a chloro group, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: The addition of a hydroxy group, which can be carried out using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted benzamides.
科学的研究の応用
5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with signal transduction.
類似化合物との比較
Similar Compounds
- 5-Chloro-N-(3-acetamidophenyl)thiophene-2-carboxamide
- N-(3-Acetamidophenyl)-5-chloro-2-thiophenecarboxamide
Uniqueness
5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
特性
分子式 |
C15H12ClN3O5 |
|---|---|
分子量 |
349.72 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-5-chloro-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O5/c1-8(20)17-10-3-2-4-11(7-10)18-15(22)12-5-9(16)6-13(14(12)21)19(23)24/h2-7,21H,1H3,(H,17,20)(H,18,22) |
InChIキー |
RCLBDEDIXBTJMQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


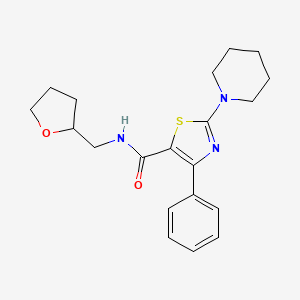
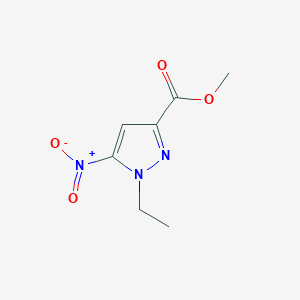
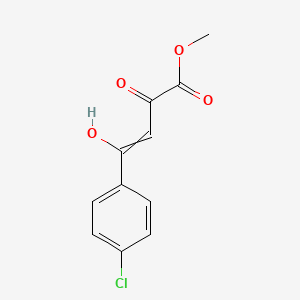
![N-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-3-{[(2Z,5Z)-4-methyl-3,6-dioxo-5-(phenylmethylidene)piperazin-2-ylidene]methyl}benzamide](/img/structure/B12472491.png)

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12472514.png)

![4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid](/img/structure/B12472526.png)
![2-amino-6-chloro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B12472530.png)
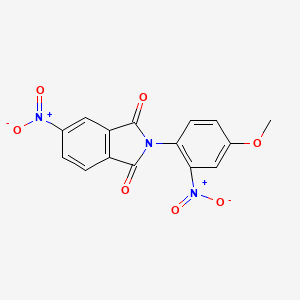

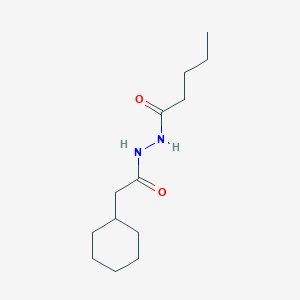
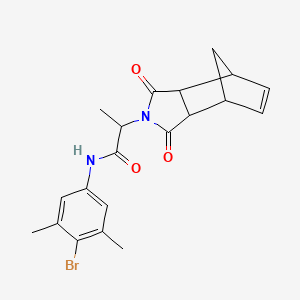
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B12472565.png)
